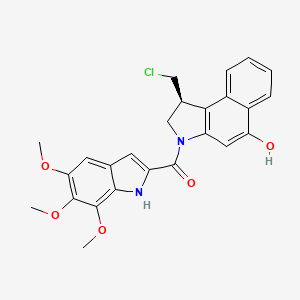

Duocarmycin TM

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CBI-TMI: is a compound belonging to the class of cyclopropylindoline antitumor antibiotics. It is known for its potent cytotoxic properties and its ability to selectively alkylate DNA in the minor groove. This compound is particularly significant in cancer research due to its hypoxia-activated prodrug properties, making it a promising candidate for targeting hypoxic tumor cells .

Mechanism of Action

Target of Action

Duocarmycin TM, a potent antitumor antibiotic, primarily targets the DNA within cells . It binds to the minor groove of DNA and alkylates the nucleobase adenine at the N3 position . This sequence-selective alkylation of duplex DNA is a key aspect of this compound’s mode of action .

Mode of Action

The interaction of this compound with its target DNA involves the compound docking in the minor groove of the DNA . This binding allows this compound to alkylate the nucleobase adenine at the N3 position . This alkylation is irreversible and disrupts the architecture of the nucleic acid .

Biochemical Pathways

The primary biochemical pathway affected by this compound is DNA replication. The irreversible alkylation of DNA by this compound disrupts the nucleic acid architecture, which eventually leads to cell death . This makes this compound a highly potent antineoplastic compound .

Pharmacokinetics

It is known that this compound is a small-molecule, synthetic compound , which suggests that it may have good bioavailability.

Result of Action

The result of this compound’s action is the death of tumor cells. By irreversibly alkylating DNA and disrupting its architecture, this compound inhibits DNA replication, leading to cell death . This extreme cytotoxicity makes this compound an exceptionally potent antitumor antibiotic .

Action Environment

It is known that this compound is being used in the development of antibody-drug conjugates (adcs), which aim to create an optimal therapeutic window, balancing the effect of potent cell-killing agents on tumor cells versus healthy cells . This suggests that the action of this compound may be influenced by factors such as the presence of specific antibodies and the cellular environment of tumors.

Biochemical Analysis

Biochemical Properties

Duocarmycin TM, like other members of the duocarmycin class, is a small-molecule, synthetic, DNA minor groove binding alkylating agent . It binds to the minor groove of DNA and alkylates the nucleobase adenine at the N3 position . This irreversible alkylation disrupts the nucleic acid architecture .

Cellular Effects

The disruption of the nucleic acid architecture by this compound eventually leads to tumor cell death . This makes this compound suitable for targeting solid tumors .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the minor groove of DNA and the alkylation of the nucleobase adenine at the N3 position . This irreversible alkylation disrupts the nucleic acid architecture, which eventually leads to tumor cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CBI-TMI involves several steps, starting with the preparation of the chloromethylbenzindoline (CBI) core. This core is then coupled with the tetramethylindoline (TMI) moiety. The reaction conditions typically involve the use of strong bases and organic solvents to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of CBI-TMI follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: CBI-TMI undergoes several types of chemical reactions, including:

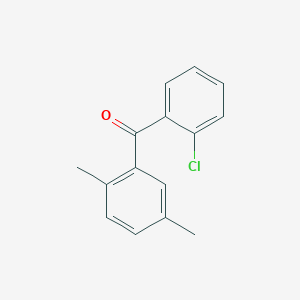

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: CBI-TMI can be reduced to its corresponding amino derivatives, which are also biologically active.

Substitution: The compound can undergo substitution reactions, particularly at the chloromethyl group, to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

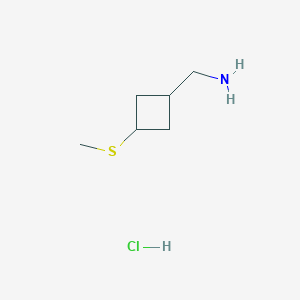

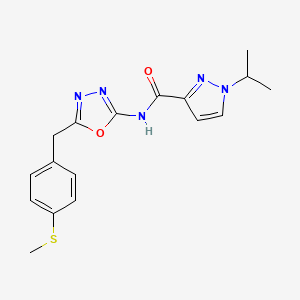

Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of CBI-TMI, each with unique biological properties .

Scientific Research Applications

CBI-TMI has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying DNA alkylation and the effects of minor groove binding.

Biology: Investigated for its role in inducing apoptosis in cancer cells and its potential as a hypoxia-activated prodrug.

Medicine: Explored as a potential therapeutic agent for targeting hypoxic tumor cells, with ongoing research into its efficacy and safety.

Industry: Utilized in the development of new anticancer drugs and as a tool for studying DNA-protein interactions .

Comparison with Similar Compounds

- Duocarmycins

- CC-1065

- Yatakemycin

Properties

IUPAC Name |

[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indol-3-yl]-(5,6,7-trimethoxy-1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O5/c1-31-20-9-13-8-17(27-22(13)24(33-3)23(20)32-2)25(30)28-12-14(11-26)21-16-7-5-4-6-15(16)19(29)10-18(21)28/h4-10,14,27,29H,11-12H2,1-3H3/t14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHDGIYFJJUFKN-CQSZACIVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CCl)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3C[C@H](C4=C3C=C(C5=CC=CC=C54)O)CCl)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-bromophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol](/img/structure/B2570652.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2570658.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2570659.png)

![5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2570666.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3,4-dimethoxybenzoate](/img/structure/B2570667.png)

![methyl 4-{[(4-hydroxyoxan-4-yl)methyl]carbamoyl}benzoate](/img/structure/B2570668.png)

![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbonitrile](/img/structure/B2570673.png)